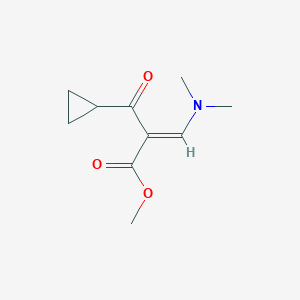

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

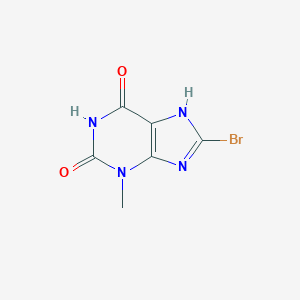

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate and its derivatives are synthesized through various chemical reactions, offering versatile synthons for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Molecular Structure Analysis

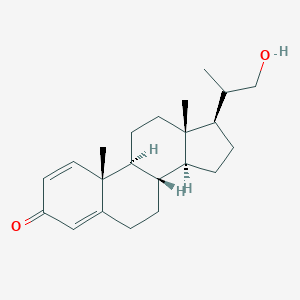

The molecular structure of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate includes a cyclopropane ring, which is a key feature affecting its reactivity and the types of heterocycles it can form. The orientation around the double bond and the intramolecular coordination influence the reactivity with various nucleophiles and electrophiles, leading to a broad array of heterocyclic compounds.

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, including cyclopropanation, which can occur at different positions depending on the reaction conditions. For example, cyclopropanation with dichlorocarbene and diazomethane leads to various reaction outcomes, illustrating the compound's versatility in synthetic chemistry (Kasradze et al., 2009).

Physical Properties Analysis

The physical properties of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate, such as melting point, boiling point, and solubility, are crucial for determining its suitability in various chemical reactions and processes. These properties are influenced by the compound's molecular structure, particularly the cyclopropane ring and the functional groups attached to it.

Chemical Properties Analysis

The chemical properties of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate, including its reactivity with nucleophiles and electrophiles, are central to its role as a versatile synthon for heterocyclic synthesis. Its ability to undergo various transformations, such as cyclopropanation, Baylis-Hillman reactions, and reactions with carbene intermediates, underscores its utility in organic synthesis (Gimazetdinov et al., 2017).

Wissenschaftliche Forschungsanwendungen

Amyloid Imaging in Alzheimer's Disease

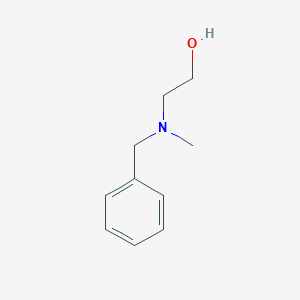

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate, as part of a broader class of compounds, has applications in the development of amyloid imaging ligands. These ligands, including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), are used for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. PET amyloid imaging, facilitated by these compounds, marks a breakthrough in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain. This technique enables early detection of Alzheimer's disease and is instrumental in evaluating new anti-amyloid therapies (Nordberg, 2007).

Chemical Reactivity and Organic Synthesis

The structural element of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate, particularly the cyclopropane ring, is significant in organic chemistry for its reactivity and utility in synthesis. Oxidation of methylene groups activated by adjacent cyclopropane rings is a direct approach towards carbonylcyclopropanes. This method avoids unnecessary synthetic stages and aligns with the principles of atom economy. Such transformations are vital for the development of new synthetic methodologies and the preparation of cyclopropylketones, which are valuable in various organic syntheses (Sedenkova et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

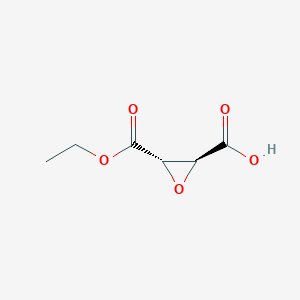

methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMSJMWJBYITQW-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1CC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C(=O)C1CC1)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)